molecular formula C17H12Cl2N2OS2 B2851436 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-23-4

3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2851436
CAS No.: 477860-23-4
M. Wt: 395.32
InChI Key: MTKHZSWEHXTKGO-UHFFFAOYSA-N
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Description

3-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core with a (2,3-dichlorophenyl)sulfanyl methyl substituent. The compound’s synthesis typically involves phase-transfer catalysis (PTC) conditions, as seen in related thiazoloquinazolinone derivatives, where dihalo compounds react with thiourea or thiohydantoin precursors .

Properties

IUPAC Name

3-[(2,3-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-5-3-7-14(15(12)19)23-8-10-9-24-17-20-13-6-2-1-4-11(13)16(22)21(10)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHZSWEHXTKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one , with the CAS number 477860-23-4 , is a thiazoloquinazolinone derivative known for its diverse biological activities. This article reviews the compound's biological properties, including its cytotoxicity against various cancer cell lines, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C17H12Cl2N2OS2C_{17}H_{12}Cl_2N_2OS_2, with a molecular weight of 395.33 g/mol . The presence of the dichlorophenyl group and thiazole moiety contributes to its biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of thiazoloquinazolinones against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several human cancer cell lines:

Cell Line IC50 (μg/mL) Mechanism
MCF-7 (Breast)0.28Inhibition of tubulin polymerization
A549 (Lung)0.52Induction of apoptosis
SK-MEL-2 (Melanoma)4.27Interaction with colchicine binding site
HT-29 (Colon)12.57Disruption of mitochondrial function

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence cytotoxic potency. For instance, substitutions at specific positions enhance binding affinity to target proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has been tested against various microorganisms, including:

Microorganism Activity
Staphylococcus aureusModerate activity
Candida albicansEffective inhibition
Escherichia coliLimited effectiveness

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Tubulin Polymerization : The compound's interaction with tubulin is significant in preventing cancer cell division.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The sulfenamide group may disrupt microbial cell wall synthesis or function.

Case Studies

Several case studies illustrate the therapeutic potential of thiazoloquinazolinones:

  • A study on a series of thiazolo[2,3-b]quinazolin-5-one derivatives indicated that modifications can lead to enhanced anticancer activity and selectivity against tumor cells while sparing normal cells .
  • Another investigation highlighted the compound's efficacy against drug-resistant strains of bacteria, showcasing its potential in treating infections where conventional antibiotics fail .

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibit notable antibacterial and antifungal activities.

  • Case Study : A study by Desai et al. demonstrated that novel quinazoline derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting enhanced efficacy due to electron-donating or withdrawing substituents on the phenyl ring .
CompoundActivity AgainstNotes
3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-...Gram-positive bacteriaEffective against Staphylococcus aureus
2-(4-chlorophenyl)-2-oxo-ethylthio...FungiBroad-spectrum antifungal activity

Anticancer Properties

The anticancer potential of quinazolinone derivatives is well-documented. The compound has shown promise in inhibiting tumor growth across various cancer cell lines.

  • Case Study : Research indicates that derivatives of quinazolinones, including those with thiazole rings, have demonstrated cytotoxic effects against several cancer cell lines such as K-562 (chronic myelogenous leukemia) and HL-60 (human leukemia) .
Cell LineCompound TestedIC50 (µM)Efficacy
K-5623-{[(2,3-dichlorophenyl)sulfanyl]methyl}-...15Moderate
HL-60Various quinazolinones20High

Anti-inflammatory Effects

Compounds within the quinazolinone family have also been investigated for their anti-inflammatory properties. The thiazoloquinazolinone structure may contribute to these effects.

  • Research Findings : Studies have shown that certain quinazolinone derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antioxidant Activity

Recent investigations into the antioxidant properties of quinazolinones have revealed their potential to scavenge free radicals and mitigate oxidative stress.

  • Case Study : A study highlighted the synthesis of various 2-substituted quinazolinones that demonstrated significant antioxidant activity through DPPH radical scavenging assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives.

  • Insights : Modifications at specific positions on the quinazolinone core can lead to enhanced biological activity. For instance, substituents like chloro or methoxy groups significantly influence antimicrobial and anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase metabolic stability but reduce solubility.
  • Electron-donating groups (e.g., CH₃, NH₂) improve solubility and intermolecular interactions, making them favorable for drug design .

Core Heterocycle Modifications

Variations in the heterocyclic core alter electronic properties and biological activity:

Compound Name Core Modification Molecular Weight (g/mol) Notes
3-Methylene-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one Thiazole fused with quinazolinone 216.3 Simplified structure; lacks sulfanyl group; used in ring-puckering studies .
5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione Oxo group at position 3 247.3 Increased polarity due to additional carbonyl group; synthesized via PTC .
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole Thiadiazole core 298.2 Thiadiazole imparts distinct electronic properties; lower molecular weight .

Key Observations :

  • The thiazoloquinazolinone core provides a rigid, planar structure conducive to π-π stacking in target binding .

Preparation Methods

Cyclization of Octahydroquinazoline-2-thiones with α-Bromoketones

The thiazolo[2,3-b]quinazolinone scaffold is classically synthesized via cyclization of octahydroquinazoline-2-thiones (1) with α-bromoketones (2) under thermal conditions. For example, reacting 4-aryl-7,7-dimethyl-5-oxo-octahydroquinazoline-2-thione with α-bromoacetone in tetrahydrofuran (THF) at 65°C for 4 hours yields 5H-thiazolo[2,3-b]quinazolin-6(7H)-ones (3) . This method ensures regioselective thiazole ring formation due to the electrophilic nature of the α-bromoketone, which undergoes nucleophilic attack by the thione sulfur (Fig. 1).

Mechanistic Insight :

  • Nucleophilic attack of the thione sulfur on the α-carbon of the bromoketone.
  • Elimination of HBr to form the thiazole ring.
  • Aromatization via dehydration to yield the fused bicyclic system.

Multicomponent Reactions for Quinazolinone Precursors

Recent advances employ multicomponent reactions (MCRs) to construct quinazolinone intermediates. A three-component reaction involving 2-aminobenzothiazole, tetralone, and aldehydes in the presence of SO3H-functionalized ionic liquids (e.g., [MIM(CH2)4SO3H][HSO4]) generates benzothiazolo[2,3-b]quinazolinones (4) . This method achieves high atom economy and avoids hazardous solvents, with yields exceeding 85%.

Installation of the [(2,3-Dichlorophenyl)sulfanyl]methyl Substituent

Bromomethyl Intermediate Strategy

A two-step approach involves:

  • Bromination : Introducing a bromomethyl group at position 3 of the thiazoloquinazolinone core (5) using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl4, reflux).
  • Nucleophilic Substitution : Reacting the brominated intermediate (6) with 2,3-dichlorothiophenol (7) in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C to form the sulfide bond.

Optimization Notes :

  • Excess thiophenol (1.5 equiv) ensures complete displacement.
  • Anhydrous conditions prevent hydrolysis of the bromomethyl group.

One-Pot Thioetherification via Mannich-Type Reaction

An alternative route employs a Mannich-like reaction to directly introduce the sulfanylalkyl group. Treating the thiazoloquinazolinone (8) with 2,3-dichlorothiophenol (7) , paraformaldehyde, and a catalytic amount of InBr3-Et3SiH in acetonitrile at 60°C achieves the desired substitution (9) . This method bypasses the need for pre-halogenation, offering a 72% yield with minimal byproducts.

Advantages :

  • Single-step procedure reduces purification complexity.
  • InBr3-Et3SiH acts as a dual catalyst and reducing agent, enhancing reaction efficiency.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Reagents Temperature (°C) Time (h)
Bromomethyl Substitution 68 NBS, K2CO3, DMF 80 6
One-Pot Thioetherification 72 InBr3-Et3SiH, CH3CN 60 4

Critical Evaluation :

  • The one-pot method is more sustainable but requires precise stoichiometric control.
  • Bromomethyl substitution offers higher reproducibility but involves hazardous bromination agents.

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : A singlet at δ 4.21 ppm (2H, SCH2) confirms the methylene bridge. Aromatic protons of the dichlorophenyl group appear as doublets at δ 7.35–7.58 ppm.
  • MS (ESI+) : m/z 452.1 [M+H]+ aligns with the molecular formula C17H10Cl2N2OS2.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H2O = 70:30) shows >98% purity, with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing reactions at N1 vs. N3 of the quinazolinone are mitigated by electron-withdrawing substituents on the aryl group.
  • Sulfide Oxidation : Use of inert atmosphere (N2/Ar) prevents oxidation of the thioether to sulfoxide.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Multi-step synthetic routes are typical for such heterocyclic compounds. Key steps include:

  • Thioether formation: Reacting a thiol-containing intermediate (e.g., 2,3-dichlorothiophenol) with a halogenated methyl precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyclization: Using reagents like POCl₃ or PCl₃ to facilitate ring closure of the thiazoloquinazolinone core.
  • Optimization: Control reaction temperature (60–80°C for thioether formation) and use anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Catalysts such as triethylamine may improve cyclization efficiency .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., integration ratios for methylene protons).
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated for analogous thiazoloquinazolinones .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro models are suitable for initial pharmacological profiling of this compound?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Antimicrobial Activity: Use agar dilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).
  • Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?

  • Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified aryl groups (e.g., replacing 2,3-dichlorophenyl with 3,4-difluorophenyl) to assess electronic effects.
  • Bioisosteric Replacement: Replace the thiazolo ring with oxazolo or triazolo moieties to evaluate ring contribution.
  • Data Correlation: Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like EGFR or COX-2 .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:

  • Replicate Experiments: Use standardized protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Control Variables: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate compound stability under assay conditions.
  • Statistical Design: Apply randomized block designs with ≥4 replicates to ensure reproducibility, as seen in pharmacological studies .

Q. What experimental strategies are effective for studying metabolic stability and degradation pathways?

  • Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Forced Degradation: Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation products using UPLC-PDA .

Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?

  • Methodological Answer:

  • Partitioning Studies: Measure log P (octanol-water) to predict bioaccumulation potential.
  • Soil/Water Degradation: Conduct OECD 307/308 tests to analyze aerobic/anaerobic degradation half-lives.
  • Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity profiling .

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